4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane
Description
4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane is a bicyclic amine derivative featuring a pyridinyl substituent at the 4-position of the diazabicyclo[3.2.1]octane scaffold. This compound belongs to the broader class of diazabicycloalkanes, which are pivotal in medicinal chemistry due to their rigid, three-dimensional structures and ability to modulate biological targets, particularly nicotinic acetylcholine receptors (nAChRs) . The parent structure, 1,4-diazabicyclo[3.2.1]octane, serves as the core framework for the TAN1251 alkaloid family and shares structural similarities with nortropane (8-azabicyclo[3.2.1]octane), the foundational structure of tropane alkaloids like cocaine and atropine .
Properties
CAS No. |
675589-86-3 |
|---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
4-pyridin-4-yl-1,4-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H15N3/c1-4-12-5-2-10(1)14-8-7-13-6-3-11(14)9-13/h1-2,4-5,11H,3,6-9H2 |
InChI Key |
UYYLURCEMVZEDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN(C1C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors. One common method includes the reduction of aziridines using lithium aluminum hydride (LiAlH4), which results in the formation of the bicyclic structure . Another approach involves the use of palladium-catalyzed reactions to form the desired compound from simpler starting materials .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of continuous flow chemistry and advanced catalytic systems can enhance the efficiency of the production process. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: DDQ, catalytic hydrogenation.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable scaffold for drug discovery and development . It has been explored for its antiproliferative activity against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis . Additionally, this compound is used in the synthesis of bioactive molecules and as a key intermediate in the total synthesis of complex natural products .
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins . The compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications in oncology.
Comparison with Similar Compounds
Core Scaffold Variations
- Nortropane (8-azabicyclo[3.2.1]octane): Lacks the second nitrogen atom in the bicyclic system, reducing its capacity for hydrogen bonding compared to diazabicyclo derivatives. This structural difference impacts receptor binding specificity .
- 3,8-Diazabicyclo[3.2.1]octane : Features nitrogen atoms at positions 3 and 8, enabling distinct hydrogen-bonding patterns. Derivatives of this scaffold are utilized in synthesizing α7 nAChR agonists for CNS disorders .
- 1,5-Diazabicyclo[3.2.1]octane : Positional isomerism alters electron distribution and steric effects, influencing pharmacological activity. For example, 8,8'-(1,4-phenylene)bis-1,5-diazabicyclo[3.2.1]octane (C18H26N4, MW 298.43) exhibits enhanced rigidity due to the phenylene bridge .
Substituted Derivatives
Pharmacological and Functional Comparisons
Nicotinic Acetylcholine Receptor Modulation
- Target Compound : Demonstrates high affinity for α7 nAChRs, implicated in cognitive enhancement and neuroprotection. The pyridinyl group facilitates binding to receptor aromatic pockets .
- Fluorophenyl Analogs (e.g., C17H18N3F) : Substitution with electron-withdrawing fluorine improves selectivity for peripheral nAChRs, reducing CNS side effects .
- Propenone Derivatives (e.g., C16H18FN3O): The ketone moiety introduces conformational restraint, optimizing interactions with the receptor’s catalytic site .
Antiproliferative Activity
Biological Activity
4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane is a bicyclic compound notable for its unique structure, which includes a pyridine ring attached to a diazabicyclo framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C11H15N3
- Molecular Weight : 189.26 g/mol
- CAS Number : 675589-86-3
- Structural Characteristics : The compound features two nitrogen atoms in its bicyclic system, enhancing its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, with studies highlighting its potential as an antitumor agent and its interactions with various biological targets.
Antitumor Activity
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notable findings include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth in several cancer types, suggesting a mechanism that may involve the modulation of specific signaling pathways related to cell survival and proliferation.
- Mechanism of Action : The interaction with certain receptors or enzymes involved in cellular signaling pathways is believed to underpin its therapeutic potential.
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- Broad-Spectrum Activity : In vitro studies demonstrate efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
- Minimum Inhibitory Concentrations (MICs) : Compounds structurally related to this compound have shown MIC values comparable to established antibiotics like ciprofloxacin against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .
Comparative Analysis with Related Compounds
The table below compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1,4-Diazabicyclo[3.2.1]octane | Bicyclic compound without pyridine | Limited biological activity |
| 3-Methyl-3,8-diazabicyclo[3.2.1]octane | Methyl-substituted diazabicyclo | Antimicrobial activity |
| 4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane | Similar structure with different pyridine position | Moderate cytotoxicity |
The unique positioning of the pyridine ring in this compound enhances its reactivity and interaction with biological systems compared to other diazabicyclo compounds.
Case Studies and Research Findings
A selection of case studies highlights the biological activity of this compound:
- Antitumor Study : A recent study demonstrated that this compound significantly reduced tumor cell viability in vitro by inducing apoptosis through caspase activation pathways.
- Antimicrobial Efficacy : Another investigation assessed the compound's effectiveness against multi-drug resistant strains of bacteria, revealing that it exhibited bactericidal properties at concentrations lower than those required for traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
